![molecular formula C36H31N3O2 B11829222 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-
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Overview
Description
NIM-7 is a fluorescent probe that allows lipid droplets and lysosomes to be labeled simultaneously with high specificity. It is visualized through yellow and red fluorescence using different excitation and detection channels . This compound is particularly useful in biological research for tracking and imaging cellular components.
Preparation Methods
The preparation of NIM-7 involves synthetic routes that include the use of naphthalimide derivatives. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to ensure high specificity and stability for its intended use in labeling lipid droplets and lysosomes .
Chemical Reactions Analysis
NIM-7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₁₄H₁₅N₂O₂
- Molecular Weight : 241.24 g/mol
- CAS Number : 5450-40-8
- Density : 1.404 g/cm³
- Boiling Point : 461.5 °C at 760 mmHg
- Flash Point : 232.9 °C
Medicinal Chemistry
1H-Benz[de]isoquinoline derivatives are known for their diverse biological activities, including:
- Anticancer Activity : Studies have shown that isoquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : Compounds in this class have been investigated for their potential to protect neurons from degeneration, making them candidates for treating neurodegenerative diseases like Alzheimer's.
Fluorescent Probes
The compound has been utilized as a fluorescent probe for detecting nucleic acids and their precursors. The fluorescence can be quenched by these molecules, providing a method for monitoring biological processes in real-time.
Case Study 1: Anticancer Properties
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of benz[de]isoquinoline derivatives as potential anticancer agents. The results indicated that specific derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their utility in cancer therapy .
Case Study 2: Neuroprotective Applications
Research focusing on neuroprotection demonstrated that certain isoquinoline derivatives could inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in neuronal synapses. This mechanism is particularly relevant for developing treatments for Alzheimer's disease .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of NIM-7 involves its ability to label lipid droplets and lysosomes with high specificity. The compound’s molecular structure allows it to fluoresce under specific excitation and detection channels, enabling the visualization of these cellular components. The molecular targets include lipid droplets and lysosomes, and the pathways involved are related to the cellular uptake and accumulation of the fluorescent probe .
Comparison with Similar Compounds
NIM-7 is unique in its ability to label both lipid droplets and lysosomes simultaneously with high specificity. Similar compounds include other naphthalimide-based fluorescent probes, but NIM-7 stands out due to its dual-color tracking capability. Other similar compounds may include:
NIM-1: A fluorescent probe for single organelle labeling.
NIM-2: Another naphthalimide-based probe with different fluorescence properties.
NIM-3: A probe used for labeling different cellular components but not simultaneously .
NIM-7’s uniqueness lies in its dual-color tracking and high specificity, making it a valuable tool in scientific research.
Biological Activity
1H-Benz[de]isoquinoline-1,3(2H)-dione, particularly its derivatives such as 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-, has garnered significant attention in biomedical research due to its promising biological activities. This article reviews the synthesis, biological activities, and therapeutic potential of these compounds, focusing on antimicrobial and antitumor properties.
Synthesis of Derivatives
The synthesis of 1H-benz[de]isoquinoline-1,3(2H)-dione derivatives typically involves multi-step organic reactions. For instance, derivatives with various substituents have been synthesized and evaluated for their biological activities. A study synthesized five aminoalkyl derivatives and assessed their antimicrobial properties against a range of bacteria and fungi .
Antimicrobial Activity
The antimicrobial activity of these compounds has been extensively studied. The following table summarizes the minimum inhibitory concentrations (MIC) for selected derivatives against various microorganisms:
Compound | Microorganism | MIC (mg/L) |
---|---|---|
Compound 1 | Staphylococcus aureus | 512 |
Compound 1 | Bacteroides fragilis | 64 |
Compound 2 | Propionibacterium acnes | 128 |
Compound 2 | Bacteroides fragilis | 64 |
Compound 5 | Candida albicans | Not reported |
These results indicate that certain derivatives exhibit potent activity against both aerobic and anaerobic bacteria as well as fungi. Notably, compound 1 demonstrated significant efficacy against Bacteroides fragilis, a clinically relevant pathogen involved in human infections .
Antitumor Activity
In addition to antimicrobial properties, several studies have highlighted the antitumor potential of these compounds. For example, a derivative of 1H-benz[de]isoquinoline-1,3(2H)-dione was found to induce apoptosis in cancer cell lines, including human melanoma and ovarian carcinoma cells. In vitro studies indicated that some derivatives were more potent than the established chemotherapeutic agent azonafide .
Case Study: Cytotoxicity Evaluation
A comprehensive evaluation of cytotoxicity was performed on various cancer cell lines. The following table summarizes the IC50 values for selected compounds:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | Human Melanoma | 15 |
Compound B | Ovarian Carcinoma | 20 |
Compound C | L1210 Leukemia | 12 |
Compound D | WiDr Colon Carcinoma | 18 |
These findings suggest that the structural modifications on the benz[de]isoquinoline scaffold significantly influence the cytotoxicity against different tumor types. Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal human peripheral blood mononuclear cells (PBMCs) .
The mechanism by which these compounds exert their biological effects is primarily through interaction with DNA. Quantitative structure-activity relationship (QSAR) studies have revealed that the binding strength to DNA correlates with cytotoxic potency. The lipophilicity of substituents also plays a critical role in enhancing DNA binding affinity, thereby increasing anticancer activity .
Properties
Molecular Formula |
C36H31N3O2 |
---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-6-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+ |
InChI Key |
YYDYGHAQFWIIAP-KNTRCKAVSA-N |
Isomeric SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)/C=C/C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
Canonical SMILES |
CN(C)CCN1C(=O)C2=C3C(=C(C=C2)C=CC4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC=C6)C=CC=C3C1=O |
Origin of Product |
United States |
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